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Compound Name: 4-Quinolinecarboxamide

Cat. No.: B1229333 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the cell-

based anticancer screening of novel 4-quinolinecarboxamide derivatives. This class of

compounds has garnered significant interest due to its potential to induce cancer cell death

through various mechanisms, including the induction of apoptosis and cell cycle arrest. The

following sections detail the cytotoxic effects of these derivatives on various cancer cell lines,

their impact on apoptosis and the cell cycle, and the underlying signaling pathways.

Data Presentation: Anticancer Activity of 4-
Quinolinecarboxamide Derivatives
The in vitro anticancer activity of a series of eighteen 6-cinnamamido-quinoline-4-carboxamide

(CiQ) derivatives was evaluated against a panel of human cancer cell lines. The half-maximal

inhibitory concentration (IC50) values, representing the concentration of a compound that

inhibits 50% of cell growth, were determined after 72 hours of treatment. The results

demonstrate that these derivatives exhibit significant cytotoxic effects across a broad spectrum

of cancer cell lines, with IC50 values ranging from 0.3 to less than 10 μM.[1]

Table 1: Cytotoxicity (IC50, μM) of 6-cinnamamido-quinoline-4-carboxamide Derivatives in

Human Cancer Cell Lines[1]
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Compound
CCRF-CEM
(Leukemia)

Molt4/C8
(Leukemia)

A549 (Lung) H1299 (Lung)

5a 0.9 ± 0.1 0.8 ± 0.1 1.2 ± 0.2 1.5 ± 0.2

5b 0.7 ± 0.1 0.6 ± 0.1 1.0 ± 0.1 1.2 ± 0.1

5c 1.2 ± 0.2 1.1 ± 0.1 1.8 ± 0.3 2.1 ± 0.3

5d 0.8 ± 0.1 0.7 ± 0.1 1.1 ± 0.2 1.4 ± 0.2

5e 0.5 ± 0.1 0.4 ± 0.1 0.7 ± 0.1 0.9 ± 0.1

5f 1.5 ± 0.2 1.3 ± 0.2 2.2 ± 0.4 2.8 ± 0.5

5g 1.1 ± 0.1 0.9 ± 0.1 1.4 ± 0.2 1.8 ± 0.2

5h 0.9 ± 0.1 0.8 ± 0.1 1.3 ± 0.2 1.6 ± 0.2

5i 1.8 ± 0.3 1.6 ± 0.2 2.5 ± 0.4 3.2 ± 0.5

5j 1.3 ± 0.2 1.1 ± 0.1 1.9 ± 0.3 2.4 ± 0.4

5k 2.5 ± 0.4 2.2 ± 0.3 3.8 ± 0.6 4.5 ± 0.7

5l 1.0 ± 0.1 0.8 ± 0.1 1.5 ± 0.2 1.9 ± 0.3

5m 3.1 ± 0.5 2.8 ± 0.4 4.5 ± 0.7 5.8 ± 0.9

5n 0.6 ± 0.1 0.5 ± 0.1 0.9 ± 0.1 1.1 ± 0.1

5o 2.8 ± 0.4 2.5 ± 0.4 4.1 ± 0.6 5.2 ± 0.8

5p 1.4 ± 0.2 1.2 ± 0.2 2.0 ± 0.3 2.6 ± 0.4

5q 0.3 ± 0.1 0.3 ± 0.1 0.5 ± 0.1 0.6 ± 0.1

5r 2.1 ± 0.3 1.9 ± 0.3 3.2 ± 0.5 4.0 ± 0.6

Cisplatin 1.5 ± 0.2 1.8 ± 0.3 3.5 ± 0.5 4.2 ± 0.6

Vinblastine 0.002 ± 0.001 0.003 ± 0.001 0.005 ± 0.001 0.006 ± 0.001

Data represent the mean ± SD of three to six independent experiments.
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Mechanistic Insights: Apoptosis Induction and Cell
Cycle Arrest
Further investigation into the mechanism of action of these derivatives revealed their ability to

induce apoptosis. Treatment of A549 lung cancer cells with the CiQ derivatives resulted in the

cleavage of caspase-9 and poly(ADP-ribose) polymerase (PARP), both hallmarks of apoptosis.

[1] Flow cytometry analysis further confirmed that the induction of apoptosis by these

compounds is independent of the cell cycle stage.[1]

Table 2: Apoptosis Induction in A549 Cells by selected 6-cinnamamido-quinoline-4-

carboxamide Derivatives[1]

Compound Concentration (μM)
Cleaved PARP-Positive
Cells (%)

Control - 1.2 ± 0.3

5e 1 15.8 ± 2.1

5e 2 35.2 ± 4.5

5n 1 12.5 ± 1.8

5n 2 28.9 ± 3.7

5q 0.5 18.3 ± 2.5

5q 1 42.1 ± 5.3

Cells were treated for 48 hours. Data represent the mean ± SD.

Signaling Pathways
Certain 4-quinolinecarboxamide derivatives have been shown to exert their anticancer effects

by targeting specific signaling pathways. For instance, a series of N,2-diphenyl-6-

(aryl/heteroaryl)quinoline-4-carboxamide derivatives have been identified as potential inhibitors

of phosphoinositide-dependent protein kinase-1 (PDK1).[2] PDK1 is a key kinase in the

PI3K/AKT signaling pathway, which is frequently dysregulated in cancer and plays a crucial role
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in promoting cell survival and proliferation. Inhibition of PDK1 can disrupt this pro-survival

signaling, leading to the induction of apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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